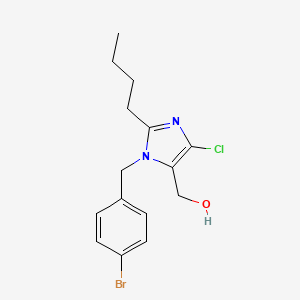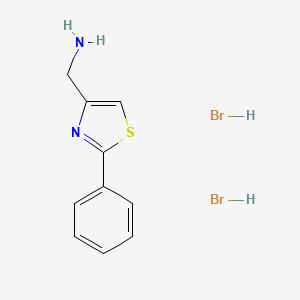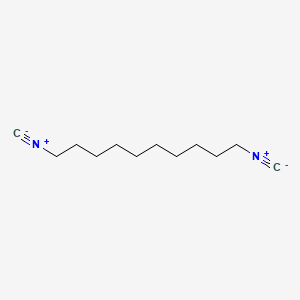
(1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine is a chiral diamine compound with significant applications in organic synthesis and industrial processes. This compound is characterized by its two ethyl groups attached to the nitrogen atoms and its cyclohexane ring structure, which provides it with unique stereochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-dione and diethylamine.
Reductive Amination: The key step involves the reductive amination of cyclohexane-1,2-dione with diethylamine. This reaction is usually catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can significantly streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides, depending on the oxidizing agent used.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a building block for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral diamine structures.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals, where its chiral properties can impart specific characteristics to the final products.
Wirkmechanismus
The mechanism by which (1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine exerts its effects depends on its application:
As a Chiral Ligand: It coordinates with metal centers in catalytic cycles, influencing the stereochemistry of the reaction products.
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-N,2-N-Diethylcyclohexane-1,2-diamine: The enantiomer of the compound, which may exhibit different stereochemical properties and reactivity.
Cyclohexane-1,2-diamine: A simpler diamine without the ethyl groups, used in various synthetic applications.
N,N-Diethyl-1,2-diaminocyclohexane: A similar compound with different substitution patterns on the nitrogen atoms.
Uniqueness
(1S,2S)-2-N,2-N-Diethylcyclohexane-1,2-diamine is unique due to its specific stereochemistry and the presence of ethyl groups, which can influence its reactivity and interactions in both chemical and biological systems. This makes it particularly valuable in asymmetric synthesis and applications requiring chiral specificity.
By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
(1S,2S)-2-N,2-N-diethylcyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h9-10H,3-8,11H2,1-2H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVCXLUDVDCEBU-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@H]1CCCC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7889961.png)

![7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7889975.png)
![6-iodo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7889981.png)
![5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7889989.png)



![ethyl 1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B7890028.png)


![1-[2-(4-Fluorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890069.png)
